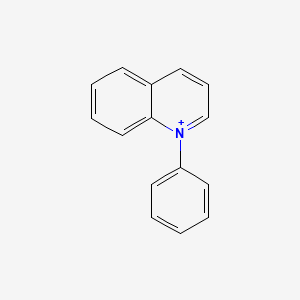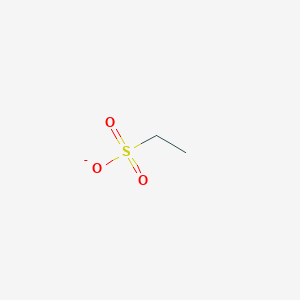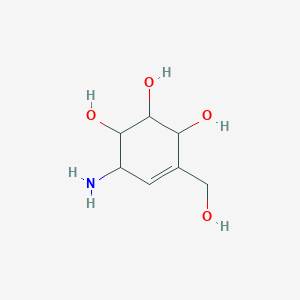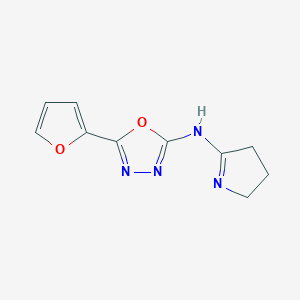
Dimethylazanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethylazanium, also known as dimethylammonium, is a quaternary ammonium ion with the chemical formula (CH₃)₂NH₂⁺. It is a positively charged ion formed by the protonation of dimethylamine. This compound is commonly found in various chemical and industrial applications due to its unique properties and reactivity.
准备方法
Dimethylazanium can be synthesized through several methods. One common synthetic route involves the reaction of dimethylamine with a proton donor, such as hydrochloric acid, to form dimethylammonium chloride. The reaction is typically carried out under controlled conditions to ensure the complete protonation of dimethylamine. Industrial production methods often involve large-scale reactions in reactors with precise temperature and pressure control to optimize yield and purity.
化学反应分析
Dimethylazanium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dimethylamine oxide under specific conditions.
Reduction: It can be reduced back to dimethylamine using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the dimethylammonium ion is replaced by another nucleophile.
Common Reagents and Conditions: Reagents such as sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents are commonly used in these reactions. The conditions vary depending on the desired reaction and product.
Major Products: The major products formed from these reactions include dimethylamine, dimethylamine oxide, and various substituted ammonium compounds.
科学研究应用
Dimethylazanium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium compounds and as a catalyst in certain reactions.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Some this compound compounds are investigated for their potential therapeutic applications, such as in the treatment of infections and as drug delivery agents.
Industry: It is used in the production of surfactants, disinfectants, and other industrial chemicals due to its surfactant and antimicrobial properties.
作用机制
The mechanism of action of dimethylazanium compounds varies depending on their specific application. In general, these compounds exert their effects by interacting with cellular membranes, proteins, and other molecular targets. For example, in antimicrobial applications, this compound compounds disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. The molecular pathways involved often include the disruption of membrane potential and interference with essential cellular processes.
相似化合物的比较
Dimethylazanium can be compared with other quaternary ammonium compounds, such as:
Tetramethylammonium: Similar in structure but with four methyl groups attached to the nitrogen atom.
Trimethylammonium: Contains three methyl groups and one hydrogen atom attached to the nitrogen atom.
Ethylammonium: Contains ethyl groups instead of methyl groups.
Uniqueness: this compound is unique due to its specific reactivity and the balance between hydrophobic and hydrophilic properties, making it versatile in various applications.
These comparisons highlight the distinct properties and applications of this compound, making it a valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
49784-85-2 |
|---|---|
分子式 |
C2H8N+ |
分子量 |
46.09 g/mol |
IUPAC 名称 |
dimethylazanium |
InChI |
InChI=1S/C2H7N/c1-3-2/h3H,1-2H3/p+1 |
InChI 键 |
ROSDSFDQCJNGOL-UHFFFAOYSA-O |
SMILES |
C[NH2+]C |
规范 SMILES |
C[NH2+]C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5-Dimethoxy-2-[[(2-methoxyanilino)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1225596.png)

![1-[3-(4-Phenylphenoxy)propyl]-1,2,4-triazole](/img/structure/B1225598.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-N-methyl-1-butanamine](/img/structure/B1225599.png)
![6-Methyl-indolo[1,2-c]quinazolin-12-ylamine](/img/structure/B1225601.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B1225602.png)


![1-[4-(2-Chlorophenoxy)butyl]imidazole](/img/structure/B1225613.png)
![7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonate](/img/structure/B1225615.png)
![1-[5-(2-Furanylmethylamino)-3-phenyl-1,2,4-triazol-1-yl]-2-phenylethanone](/img/structure/B1225616.png)



